Mushroom Tyrosinase Inhibitory Activity of 4-Methoxy vs. 4-Hydroxy, 3,4-Dihydroxy, and 2,4-Dihydroxy Benzimidazothiazolone Analogs — Head-to-Head Comparison Within a Single Study
In a systematic head-to-head evaluation of thirteen (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs against mushroom tyrosinase, compound 5 (4-OCH₃) exhibited an IC₅₀ of 17.70 ± 0.36 μM, approximately equipotent to the positive control kojic acid (IC₅₀ = 18.27 ± 0.89 μM). By contrast, the 4-hydroxy analog (compound 1) achieved IC₅₀ = 3.70 ± 0.51 μM, the 3,4-dihydroxy analog (compound 2) IC₅₀ = 3.05 ± 0.95 μM, and the 2,4-dihydroxy analog (compound 3) IC₅₀ = 5.00 ± 0.38 μM — representing 4.9-fold, 6.0-fold, and 3.7-fold greater potency than kojic acid, respectively [1]. The 4-methoxy substitution thus yields approximately 4.9-fold weaker tyrosinase inhibition than the 4-hydroxy substituent, establishing a clear SAR gradient: hydroxyl ≫ methoxy at the para position of the benzylidene ring.
| Evidence Dimension | Mushroom tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17.70 ± 0.36 μM (compound 5, 4-OCH₃) |
| Comparator Or Baseline | Compound 1 (4-OH): IC₅₀ = 3.70 ± 0.51 μM; Compound 2 (3,4-diOH): IC₅₀ = 3.05 ± 0.95 μM; Compound 3 (2,4-diOH): IC₅₀ = 5.00 ± 0.38 μM; Kojic acid: IC₅₀ = 18.27 ± 0.89 μM |
| Quantified Difference | 4-OCH₃ is 4.8-fold less potent than 4-OH; 5.8-fold less potent than 3,4-diOH; 3.5-fold less potent than 2,4-diOH; roughly equipotent to kojic acid. |
| Conditions | Mushroom tyrosinase enzyme assay; L-DOPA as substrate; absorbance measured at 475 nm; data reported as mean ± SEM of three independent experiments. |
Why This Matters
The 4-methoxy compound provides a moderate, kojic acid-benchmarked activity profile ideal for use as a negative control or specificity probe in tyrosinase inhibitor screening cascades, where hydroxyl-substituted analogs would obscure structure-activity interpretations due to their potent copper-chelating capacity.
- [1] Jung HJ, Choi DC, Noh SG, Choi H, Choi I, Ryu IY, Chung HY, Moon HR. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities. Antioxidants. 2021;10(7):1078. View Source
